Antiplasmodial Activity of Brevicompanine B vs. Janoxepin
In a direct head-to-head antimicrobial assay, brevicompanine B exhibited an IC50 value of 35 mg/mL against Plasmodium falciparum 3D7, compared to 28 mg/mL for the co-isolated oxepin derivative janoxepin [1]. Notably, neither compound demonstrated any activity in antifungal or antibacterial assays, indicating a shared selectivity for the malaria parasite [1]. The modest 1.25-fold difference in potency suggests comparable antiplasmodial efficacy, though the structural divergence—janoxepin being an oxepin with a rare D-leucine incorporation versus brevicompanine B being a diketopiperazine—means these compounds may engage distinct molecular targets or resistance profiles [1].
| Evidence Dimension | Antiplasmodial potency (IC50) |
|---|---|
| Target Compound Data | 35 mg/mL |
| Comparator Or Baseline | Janoxepin: 28 mg/mL |
| Quantified Difference | 1.25-fold lower potency than janoxepin; both inactive in antifungal/antibacterial assays |
| Conditions | P. falciparum 3D7 strain; in vitro antimicrobial assay |
Why This Matters
This comparison enables researchers to select the appropriate compound based on desired potency versus structural novelty and potential target engagement differences.
- [1] Sprogoe K, Manniche S, Larsen TO, Christophersen C. Janoxepin and brevicompanine B: antiplasmodial metabolites from the fungus Aspergillus janus. Tetrahedron. 2005;61(36):8718-8721. doi:10.1016/j.tet.2005.06.086 View Source
